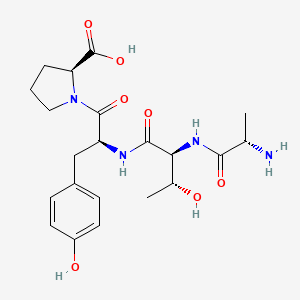![molecular formula C19H14O2 B14202528 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-59-9](/img/structure/B14202528.png)
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a compound belonging to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a naphtho[2,3-c]pyran ring system with a phenyl group attached at the 10th position.
準備方法
The synthesis of 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions. For instance, a reverse hydrogenolysis process can be employed, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins in the presence of palladium on carbon (Pd/C) as a catalyst . This method is advantageous as it does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach.
化学反応の分析
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has been explored for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Some naphthopyran derivatives exhibit anticancer properties, making them candidates for drug development.
Industry: Due to their photochromic properties, naphthopyrans are used in the production of photochromic lenses and other materials that change color upon exposure to light
作用機序
The mechanism of action of 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible transformation to a colored form. This process involves the breaking and forming of chemical bonds within the naphthopyran ring system. The molecular targets and pathways involved in this transformation include the excited singlet and triplet states of the molecule .
類似化合物との比較
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be compared with other naphthopyran derivatives, such as:
- 3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran
- 3-Phenyl-3-[benzofuran-2-yl]-3H-naphtho[2,1-b]pyran
- 3-Phenyl-3-[1,2-dimethylindol-3-yl]-3H-naphtho[2,1-b]pyran
These compounds share similar photochromic properties but differ in their specific substituents and the positions of these substituents on the naphthopyran ring. The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and photochromic behavior .
特性
CAS番号 |
923026-59-9 |
|---|---|
分子式 |
C19H14O2 |
分子量 |
274.3 g/mol |
IUPAC名 |
10-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H14O2/c20-18-12-21-11-17-16(18)10-14-8-4-5-9-15(14)19(17)13-6-2-1-3-7-13/h1-10H,11-12H2 |
InChIキー |
IBSHUFWLOXNHCS-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=CC=CC=C3C=C2C(=O)CO1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
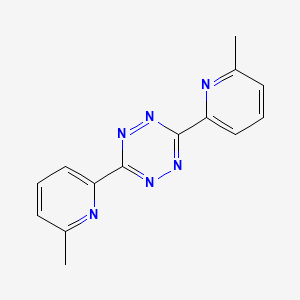
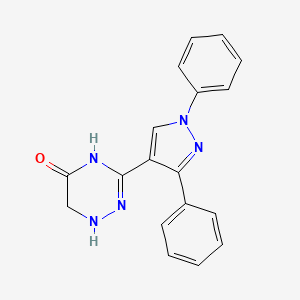
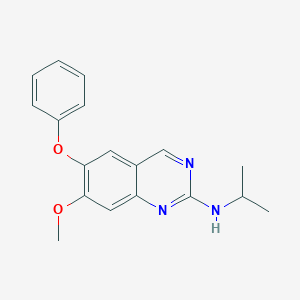
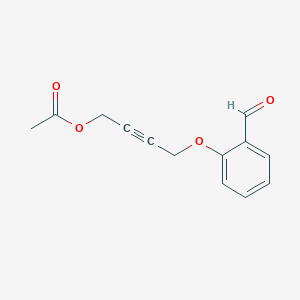
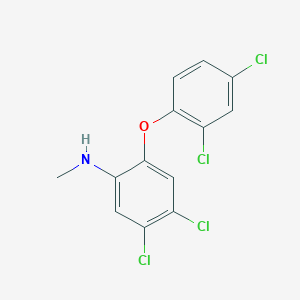
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
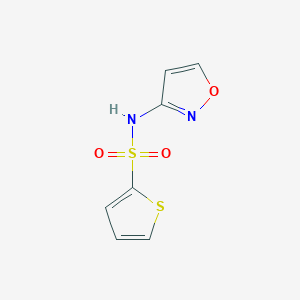
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
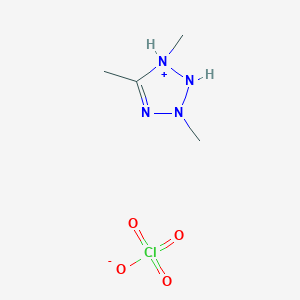
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
